An In-depth Technical Guide to the Physicochemical Properties of m-PEG18-acid
An In-depth Technical Guide to the Physicochemical Properties of m-PEG18-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-polyethylene glycol-acid with 18 PEG units (m-PEG18-acid). This document is intended for researchers, scientists, and professionals in the field of drug development who utilize PEGylation technologies. The guide details the molecular characteristics, solubility, and acidity of m-PEG18-acid, and provides standardized experimental protocols for their determination.
Core Physicochemical Properties
m-PEG18-acid is a heterobifunctional polyethylene glycol (PEG) derivative that possesses a methoxy group at one terminus and a carboxylic acid group at the other. This structure imparts both hydrophilicity, due to the repeating ethylene glycol units, and a reactive handle for conjugation, via the terminal carboxyl group. These properties make it a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2]
Molecular and Physical Characteristics
The fundamental properties of m-PEG18-acid are summarized in the table below. These values are crucial for stoichiometric calculations in conjugation reactions and for the overall characterization of PEGylated molecules.
| Property | Value | Reference |
| Molecular Formula | C40H80O21 | |
| Molecular Weight | 897.05 g/mol | |
| Purity | ≥95% | |
| Physical Form | White to off-white solid or viscous liquid | [3] |
| Storage Temperature | -20°C, desiccated | [3][4] |
Solubility
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Water
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Dimethyl Sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
To ensure optimal handling, it is recommended to prepare a stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.
Acidity (pKa)
The carboxylic acid terminus of m-PEG18-acid allows for the deprotonation of the acidic proton, enabling its function as a weak acid. The pKa of a terminal carboxylic acid on a long-chain polyethylene glycol is influenced by the polymer chain. While the precise pKa for m-PEG18-acid has not been empirically determined in the available literature, the pKa of terminal carboxylic acids on proteins and peptides is typically in the range of 3.3 to 4.2. For similar PEG-carboxylic acid molecules, the pKa is generally expected to be in the range of 4-5. This acidity is a critical parameter for optimizing conjugation reactions, particularly those involving carbodiimide chemistry.
Experimental Protocols
The following section details standardized methodologies for the determination of key physicochemical properties of m-PEG18-acid.
Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of m-PEG18-acid using potentiometric titration.
Materials:
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m-PEG18-acid
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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0.15 M Potassium Chloride (KCl) solution
-
Deionized water
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Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
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Burette
Procedure:
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Sample Preparation: Prepare a 1 mM solution of m-PEG18-acid in deionized water.
-
Ionic Strength Adjustment: Add KCl solution to the sample to maintain a constant ionic strength of 0.15 M throughout the titration.
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Acidification: Acidify the sample solution to approximately pH 2.0 by adding 0.1 M HCl.
-
Titration: Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12.0.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Qualitative Solubility Assessment
This protocol provides a method for the qualitative determination of the solubility of m-PEG18-acid in various solvents.
Materials:
-
m-PEG18-acid
-
Selected solvents (e.g., water, DMSO, DMF, DCM, ethanol)
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Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Add a small, known amount of m-PEG18-acid (e.g., 10 mg) to a clear vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.
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Mixing: Vigorously mix the sample using a vortex mixer for 2 minutes.
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Visual Inspection: Visually inspect the solution for any undissolved solid particles. If the solid has dissolved, the compound is considered soluble at that concentration.
-
Centrifugation (if necessary): If the solution appears cloudy or contains suspended particles, centrifuge the vial at high speed for 5 minutes.
-
Final Assessment: Observe the vial for any pellet formation. The absence of a pellet indicates complete dissolution.
Bioconjugation Workflow
m-PEG18-acid is frequently utilized in bioconjugation to link therapeutic agents or imaging labels to biomolecules such as proteins, peptides, or antibodies. The most common approach involves the activation of the terminal carboxylic acid group using carbodiimide chemistry, followed by reaction with a primary amine on the target molecule to form a stable amide bond.
EDC/NHS Coupling Reaction Workflow
The following diagram illustrates the experimental workflow for the conjugation of m-PEG18-acid to an amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Caption: EDC/NHS bioconjugation workflow with m-PEG18-acid.
